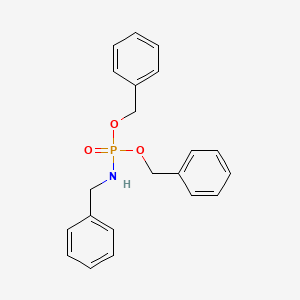
Dibenzyl benzylphosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl benzylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond This compound belongs to the class of phosphoramidates, which are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing dibenzyl benzylphosphoramidate is the Atherton–Todd reaction. This reaction involves the reaction of dibenzyl phosphite with a primary amine in the presence of carbon tetrachloride. The reaction conditions typically include a base and carbon tetrachloride as the solvent . The reaction proceeds through the formation of an intermediate, which then reacts with the amine to form the desired phosphoramidate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Atherton–Todd reaction. This involves optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl benzylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates. These products have diverse applications in organic synthesis and materials science.
Scientific Research Applications
Dibenzyl benzylphosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphoramidate derivatives.
Medicine: this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Mechanism of Action
The mechanism of action of dibenzyl benzylphosphoramidate involves its interaction with molecular targets through the P-N bond. This bond can participate in various biochemical pathways, including enzyme inhibition and signal transduction. The compound’s ability to form stable complexes with metal ions and other biomolecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the P-N bond.
Phosphoarginine: A naturally occurring phosphoramidate with biological significance.
Phosphocreatine: Another biologically important phosphoramidate involved in energy storage.
Uniqueness
Dibenzyl benzylphosphoramidate is unique due to its synthetic versatility and stability Unlike other phosphoramidates, it can undergo a wide range of chemical reactions, making it a valuable reagent in organic synthesis
Properties
CAS No. |
56883-97-7 |
|---|---|
Molecular Formula |
C21H22NO3P |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-bis(phenylmethoxy)phosphoryl-1-phenylmethanamine |
InChI |
InChI=1S/C21H22NO3P/c23-26(22-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,22,23) |
InChI Key |
KACDMMDAWRUYBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















